4-Thiomorpholineethylamine 1,1-dioxide dihydrochloride
Overview
Description
4-Thiomorpholineethylamine 1,1-dioxide dihydrochloride (TMEDD) is a novel small molecule that has been studied for its potential applications in various scientific fields. TMEDD has been used in the synthesis of various compounds, including drugs, and has been studied for its biochemical and physiological effects.
Scientific Research Applications
Novel Building Blocks in Medicinal Chemistry
Thiomorpholine and its 1,1-dioxide variants are crucial in medicinal chemistry, serving as key building blocks. The preparation of novel bridged bicyclic thiomorpholines has shown that these compounds possess interesting biological profiles, making them valuable in drug development. Analogues of these compounds have even entered human clinical trials, highlighting their potential in creating effective treatments (Walker & Rogier, 2013).
High-Throughput Continuous Manufacturing
In pharmaceutical manufacturing, the development of a safe and high-throughput continuous processing method for thiomorpholine derivatives has been a notable advancement. This approach enabled the production of 2 kg of 4-(2-hydroxyethyl)thiomorpholine 1,1-dioxide, an intermediate in synthesizing HIV Maturation Inhibitor BMS-955176, demonstrating a significant improvement in the efficiency and safety of drug production (Strotman et al., 2018).
Antimicrobial Activity
Research into thiomorpholine derivatives has also explored their potential in combatting microbial resistance. For example, the synthesis and antimicrobial evaluation of thiomorpholine-4ylbenzohydrazide derivatives have unveiled new bioactive molecules with promising antimicrobial properties. These findings are crucial in the ongoing search for more effective and safer antimicrobial agents (Kardile & Kalyane, 2010).
Green Chemistry Approaches
The synthesis of thiomorpholine 1,1-dioxides using boric acid/glycerol as a catalyst represents a green chemistry innovation. This method, characterized by its simplicity and eco-friendliness, yields good to excellent outcomes, demonstrating the potential of sustainable practices in chemical synthesis (Halimehjnai et al., 2013).
properties
IUPAC Name |
2-(1,1-dioxo-1,4-thiazinan-4-yl)ethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2S.2ClH/c7-1-2-8-3-5-11(9,10)6-4-8;;/h1-7H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEEGGSIXQDYQMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1CCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50656399 | |
Record name | 4-(2-Aminoethyl)-1lambda~6~,4-thiazinane-1,1-dione--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50656399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Thiomorpholineethylamine 1,1-dioxide dihydrochloride | |
CAS RN |
625106-56-1 | |
Record name | 4-(2-Aminoethyl)-1lambda~6~,4-thiazinane-1,1-dione--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50656399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-aminoethyl)thiomorpholine 1,1-dioxide dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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